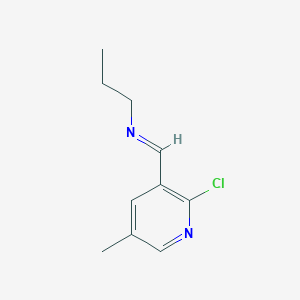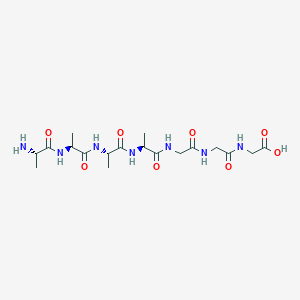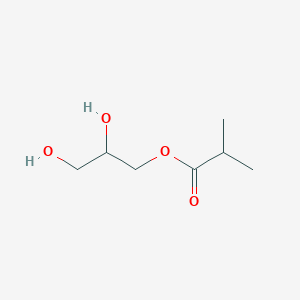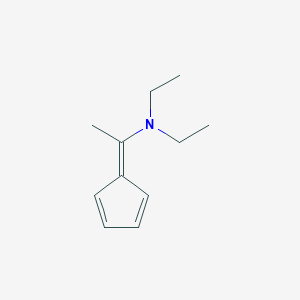![molecular formula C14H29NO3 B14232783 Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate CAS No. 822497-75-6](/img/structure/B14232783.png)
Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate is a chemical compound with the molecular formula C14H29NO3 It is an ester derivative of ethanimidic acid and is characterized by the presence of a hydroxydecyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(10-hydroxydecyl)oxy]ethanimidate typically involves the reaction of ethanimidic acid with 10-hydroxydecyl alcohol in the presence of an esterification catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can further enhance the production process. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl N-[(10-hydroxydecyl)oxy]ethanimidate involves its interaction with specific molecular targets and pathways. The hydroxydecyl group can interact with hydrophobic regions of proteins and membranes, potentially affecting their function. The ester group can undergo hydrolysis to release ethanimidic acid, which may further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate can be compared with other similar compounds, such as:
Ethyl N-cyanoethanimideate: This compound has a cyano group instead of a hydroxydecyl group, leading to different chemical properties and reactivity.
Ethyl acetate: A simpler ester with different applications and properties.
Methyl butyrate: Another ester with distinct chemical and physical properties.
This compound is unique due to the presence of the hydroxydecyl group, which imparts specific chemical and biological properties that are not observed in simpler esters.
Eigenschaften
CAS-Nummer |
822497-75-6 |
|---|---|
Molekularformel |
C14H29NO3 |
Molekulargewicht |
259.38 g/mol |
IUPAC-Name |
ethyl N-(10-hydroxydecoxy)ethanimidate |
InChI |
InChI=1S/C14H29NO3/c1-3-17-14(2)15-18-13-11-9-7-5-4-6-8-10-12-16/h16H,3-13H2,1-2H3 |
InChI-Schlüssel |
HXMFZCXPHWFUIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=NOCCCCCCCCCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)



![Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14232724.png)

![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one](/img/structure/B14232736.png)
![2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine](/img/structure/B14232748.png)

![6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14232770.png)

![N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14232781.png)
![3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14232786.png)
![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
